molecular formula C26H30N6O2S B2520372 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 1223902-87-1

3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine

Cat. No.: B2520372
CAS No.: 1223902-87-1
M. Wt: 490.63
InChI Key: GFZJYSXWHRCWMO-UHFFFAOYSA-N
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Description

3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl linkage, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the methoxyphenyl group, and the attachment of the piperazine and piperidinyl groups. Common synthetic routes may involve:

    Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of Piperazine and Piperidinyl Groups: These groups can be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine core can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
  • **3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrazine

Uniqueness

The uniqueness of 3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, sulfanyl linkage, and pyridazine core makes it a versatile compound for various applications.

Properties

IUPAC Name

[1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2S/c1-34-21-5-4-6-22(19-21)35-25-9-8-24(28-29-25)30-13-10-20(11-14-30)26(33)32-17-15-31(16-18-32)23-7-2-3-12-27-23/h2-9,12,19-20H,10-11,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJYSXWHRCWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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